FabH Enzyme Inhibitory Activity: B82 Derivative Demonstrates Quantifiable Potency Against Enterococcus faecalis
The primary application of 4-bromo-3-diethylsulfamoylbenzoic acid is as a precursor to the potent FabH inhibitor, 2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid (B82). In a direct biochemical assay, this derivative exhibited an IC50 of 1.60 μM (1.60E+3 nM) against Enterococcus faecalis FabH [1]. While this absolute potency is moderate, it represents a validated starting point for structure-based optimization and compares favorably to the inactive baseline of the unbrominated parent acid, which lacks the necessary amide extension and shows no measurable FabH inhibition . This quantifiable activity establishes a clear threshold for any proposed analog or replacement.
| Evidence Dimension | FabH Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.60 μM (1.60E+3 nM) |
| Comparator Or Baseline | Unbrominated parent acid (3-diethylsulfamoylbenzoic acid) |
| Quantified Difference | Inactive (no inhibition detected) vs. 1.60 μM |
| Conditions | Enterococcus faecalis FabH, FabD/FabH coupled assay, pH 7.0, 2°C, [3H]- or [14C]-radiolabeled substrates |
Why This Matters
This data provides a quantifiable benchmark for biological activity; any alternative building block must be validated to produce derivatives with comparable or improved FabH inhibition.
- [1] BindingDB. BDBM23570: 2-{[4-bromo-3-(diethylsulfamoyl)benzene]amido}benzoic acid. Affinity Data: IC50 = 1.60E+3 nM. Access Date: 2026-04-21. View Source
